molecular formula C14H15N3O5S B11635841 {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11635841
M. Wt: 337.35 g/mol
InChI Key: WUCUGRIUQCWWMK-VIZOYTHASA-N
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Description

{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a thiazolidinone derivative characterized by a hydrazono linker, a 3,4-dimethoxybenzylidene substituent, and an acetic acid group at the 5-position of the thiazolidinone ring. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The acetic acid group may improve solubility and bioavailability compared to ester or alkyl derivatives .

Properties

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C14H15N3O5S/c1-21-9-4-3-8(5-10(9)22-2)7-15-17-14-16-13(20)11(23-14)6-12(18)19/h3-5,7,11H,6H2,1-2H3,(H,18,19)(H,16,17,20)/b15-7+

InChI Key

WUCUGRIUQCWWMK-VIZOYTHASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same basic steps as in laboratory preparation, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, docking studies revealed that it interacts favorably with the active site of the Staphylococcus aureus MurB enzyme , which is crucial for bacterial cell wall synthesis. The docking score of -8.374 kcal/mol suggests a strong binding affinity compared to other known ligands .

Compound Docking Score (kcal/mol)
2-{[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid-8.374
FAD-8.041
Compound 3-4.726

Anti-inflammatory Properties

The thiazolidinone derivatives have been studied for their anti-inflammatory effects. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammation .

Antioxidant Activity

The antioxidant capacity of 2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related conditions such as cancer and cardiovascular diseases .

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on enzymes involved in metabolic pathways related to diabetes and obesity. For example, studies demonstrate that it inhibits alpha-glucosidase activity, which is essential for carbohydrate digestion and glucose absorption .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with various biological targets. The binding affinity data suggest that it can serve as a lead compound for designing new drugs targeting specific enzymes or receptors involved in disease processes.

Synthesis of Novel Polymers

The thiazolidinone structure allows for the incorporation of this compound into polymer matrices. Research has shown that polymers derived from this compound exhibit enhanced mechanical properties and thermal stability compared to traditional polymers. This opens avenues for applications in packaging materials and biomedical devices .

Nanocomposite Development

The incorporation of 2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid into nanocomposites has been explored for its potential use in drug delivery systems. The unique properties of the compound facilitate controlled release mechanisms, improving the efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Selected Thiazolidinone Derivatives
Compound Name (Reference) Benzylidene Substituents Key Biological Activities Notes
Target Compound 3,4-Dimethoxy Assumed: Antioxidant, enzyme inhibition Structural similarity to curcumin analogs with ACE/tyrosinase inhibition
[3-(4-Chlorophenyl)-...]acetic acid (83) 4-Hydroxy Anti-Toxoplasma gondii (IC50: 12 µM) Enhanced solubility due to -COOH group
[2-{[(3-Bromo-4-hydroxyphenyl)...] (87) 3-Bromo-4-hydroxy Anti-T. gondii (IC50: 8 µM) Bromine increases lipophilicity
2-[(5Z)-5-(2-Methoxy...]acetamide (10) 2-Methoxy Research tool for therapeutic development Used in R&D for disease mechanisms
[5-(3-Nitro-benzylidene)...]acetic acid (15) 3-Nitro Potential: Cytotoxic/antimicrobial Nitro group may enhance DNA intercalation

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methoxy): The 3,4-dimethoxy substitution in the target compound mirrors bioactive curcumin analogs, which exhibit strong antioxidant and angiotensin-converting enzyme (ACE) inhibition . Methoxy groups enhance radical scavenging by stabilizing phenolic radicals.
  • Electron-Withdrawing Groups (e.g., Nitro) : Derivatives like [5-(3-nitro-benzylidene)...]acetic acid () may prioritize cytotoxicity over antioxidant effects due to nitro-group-mediated DNA damage.
  • Halogenation : Bromine or chlorine substituents (e.g., compound 87 ) improve lipophilicity, aiding membrane penetration for antiparasitic activity.
Table 2: Physicochemical Properties
Compound (Reference) Melting Point (°C) Molecular Formula Molecular Weight
Target Compound Not reported C₁₄H₁₅N₃O₆S 353.35 g/mol
[3-(4-Chlorophenyl)-...]acetic acid (83) 234–235 C₁₇H₁₂ClN₃O₄S 389.81 g/mol
{(5Z)-4-Oxo-5-[4-(propan-2-yl)...} (12) Not reported C₁₅H₁₅NO₃S₂ 321.41 g/mol

Mechanistic Insights

  • Antioxidant Activity: The 3,4-dimethoxybenzylidene group in the target compound may mimic curcumin’s radical scavenging mechanism, as seen in cyclopentanone derivatives ().

Biological Activity

The compound {2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a thiazolidinone derivative known for its complex structure and potential biological activities. Thiazolidinones are five-membered heterocyclic compounds that contain sulfur and are recognized for their diverse pharmacological properties. This specific compound features a hydrazone linkage, enhancing its reactivity and biological potential.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O3S, with a molecular weight of approximately 316.37 g/mol. The structure includes a thiazolidinone core, which is pivotal in its biological activity.

Property Value
Molecular FormulaC14H16N4O3S
Molecular Weight316.37 g/mol
Functional GroupsThiazolidinone, Hydrazone
SolubilitySoluble in organic solvents

Biological Activities

Thiazolidinone derivatives have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazolidinones have shown effectiveness against various bacteria and fungi. The presence of specific substituents can enhance this activity.
  • Anticancer Properties : Some thiazolidinone derivatives have demonstrated cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence antiproliferative activity.
  • Anti-inflammatory Effects : Certain derivatives have been linked to anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies and Empirical Findings

  • Anticancer Activity :
    A study evaluated the anticancer effects of thiazolidinone derivatives on various cancer cell lines, including A431 and Jurkat cells. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than standard drugs like doxorubicin .
  • Antimicrobial Testing :
    The antimicrobial efficacy of several thiazolidinones was assessed using the agar diffusion method against Gram-positive and Gram-negative bacteria. Results showed that derivatives with electron-withdrawing groups displayed enhanced antibacterial activity compared to their counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazolidinone derivatives indicates that:

  • Substituents on the benzylidene moiety play a crucial role in determining biological activity.
  • Electron-donating groups (like methoxy) can enhance solubility and reactivity, while electron-withdrawing groups may increase binding affinity to biological targets .

Tables of Related Compounds

Below is a comparison table of structurally related compounds and their biological activities:

Compound Name Structure Key Features Activity
5-Bromo-thiazolidinoneStructure Not ShownContains bromine; known for antimicrobial activityAntimicrobial
2-Acetamido-thiazolidinoneStructure Not ShownExhibits anti-inflammatory propertiesAnti-inflammatory
4-Oxo-thiazolidine derivativesStructure Not ShownDiverse applications in medicinal chemistryVaries by substituent

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Confirm C=O (1690–1720 cm⁻¹), C=N (1580–1600 cm⁻¹), and S-C=N (1315 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Hydrazono proton (δ 8.1–8.3 ppm), thiazolidinone CH2 (δ 3.1–4.5 ppm) .
    • ¹³C NMR : Carbonyl groups (δ 164–174 ppm), aromatic carbons (δ 110–150 ppm) .
  • LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or CH₃O groups) .
    Advanced Resolution : X-ray crystallography resolves E/Z isomerism in the hydrazone moiety .

What in vitro assays evaluate antimicrobial activity, and how should contradictory MIC results be addressed?

Q. Basic Research Focus

  • Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC .
    Addressing Contradictions :
  • Standardize inoculum size (1–5 × 10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v).
  • Compare with reference antibiotics (e.g., ciprofloxacin) and validate via agar diffusion .

How does the substitution pattern on the benzylidene moiety influence anticancer activity?

Q. Advanced Research Focus

  • Electron-Donating Groups (e.g., 3,4-dimethoxy): Enhance DNA intercalation and topoisomerase inhibition .
  • SAR Analysis :
    • Molecular Docking : AutoDock Vina predicts binding to DNA gyrase (PDB: 1KZN) .
    • Cytotoxicity Assays : MTT on MCF-7 (breast cancer) and HepG2 (liver cancer) cells; IC₅₀ values correlate with methoxy positioning .

What mechanistic insights exist for its anti-inflammatory effects?

Q. Advanced Research Focus

  • COX-2 Inhibition : Competitive ELISA shows IC₅₀ values comparable to celecoxib (≤10 µM) .
  • NF-κB Pathway : Suppresses TNF-α-induced nuclear translocation in RAW264.7 macrophages (confocal microscopy) .
  • Validation : siRNA knockdown of COX-2 or NF-κB subunits (p65) confirms target specificity .

How can discrepancies in reported IC₅₀ values for enzyme inhibition be resolved?

Q. Advanced Research Focus

  • Standardization : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and enzyme lots .
  • Reference Inhibitors : Include staurosporine (kinases) or indomethacin (COX-2) for cross-study calibration .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply Grubbs’ test to exclude outliers .

What strategies enhance metabolic stability without losing activity?

Q. Advanced Research Focus

  • Fluorination : Introduce para-F on the benzylidene ring to block CYP450 oxidation .
  • Methylation : Add methyl groups to the thiazolidinone core to reduce hepatic clearance.
  • Assays :
    • Microsomal Stability : Human liver microsomes (t₁/₂ > 60 min indicates improved stability) .
    • SPR Binding : Retain nM affinity for target enzymes post-modification .

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